molecular formula C9H12N2O2S B13623720 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde

Cat. No.: B13623720
M. Wt: 212.27 g/mol
InChI Key: GLPJNVVVFYVELF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde is an organic compound with a unique structure that combines functionalities of an unsaturated aldehyde and an enamine. This compound is known for its stability and water solubility, making it a valuable precursor in various chemical reactions and applications .

Chemical Reactions Analysis

3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)-4-methoxythiazol-5-yl)acrylaldehyde involves its ability to act as a reactive molecular building block. The enamine functionality allows it to participate in various nucleophilic addition and substitution reactions, forming stable intermediates and final products. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of complex molecular structures .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

(E)-3-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]prop-2-enal

InChI

InChI=1S/C9H12N2O2S/c1-11(2)9-10-8(13-3)7(14-9)5-4-6-12/h4-6H,1-3H3/b5-4+

InChI Key

GLPJNVVVFYVELF-SNAWJCMRSA-N

Isomeric SMILES

CN(C)C1=NC(=C(S1)/C=C/C=O)OC

Canonical SMILES

CN(C)C1=NC(=C(S1)C=CC=O)OC

Origin of Product

United States

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